molecular formula C15H26N2O5 B558034 Boc-Val-Pro-OH CAS No. 23361-28-6

Boc-Val-Pro-OH

Cat. No. B558034
CAS RN: 23361-28-6
M. Wt: 314.38 g/mol
InChI Key: VUYWLCHFKCFCNH-QWRGUYRKSA-N
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Description

“Boc-Val-Pro-OH” is a compound with the molecular formula C15H26N2O5 . It is a derivative of milk-derived proline peptides and is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM .


Molecular Structure Analysis

The molecular structure of “Boc-Val-Pro-OH” consists of 15 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass of the compound is 314.184174 Da .


Physical And Chemical Properties Analysis

“Boc-Val-Pro-OH” is a solid compound with a molecular weight of 314.377 Da . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 503.2±45.0 °C at 760 mmHg .

Scientific Research Applications

  • Peptide Synthesis

    • Boc-Val-Pro-OH is a type of Boc-amino acid that is often used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.
    • The Boc group (tert-butoxycarbonyl) is a protecting group used in peptide synthesis. It prevents unwanted peptide bonding at the amine end of the amino acid. The Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for further peptide bonding .
  • Synthesis of Novel Proline-Based Imidazolium Ionic Liquids

    • A research paper mentioned the use of Boc-Pro-Val-OH, a similar compound to Boc-Val-Pro-OH, in the synthesis of novel proline-based imidazolium ionic liquids .
    • The synthesis involved a facile reaction of 2-chloroethylamine with four different dipeptides (including Boc-Pro-Val-OH) followed by reaction with 1-methylimidazole and subsequent anion exchange .
    • The synthesized ionic liquids were investigated using various techniques such as 1H NMR, 13C NMR, FT-IR, mass spectroscopy, TGA, and DSC .
    • The results showed that the synthesized ionic liquids had similar characteristics to conventional imidazolium ionic liquids and revealed an improved thermal stability for NTf2 over chloride ion .
  • Chemoselective BOC Protection of Amines

    • Boc-Val-Pro-OH and similar compounds can be used in the chemoselective BOC protection of amines . This process is important in the synthesis of various biologically active molecules.
    • The BOC protection of amines is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
  • Environmentally Conscious In-Water Peptide Synthesis

    • Boc-Val-Pro-OH and similar compounds can be used in environmentally conscious in-water peptide synthesis .
    • This method utilizes Boc-amino acids converted to water-dispersible nanoparticles . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .
    • This method is part of a larger effort to transition to environmentally conscious chemical synthesis that does not involve organic solvents .

Safety And Hazards

“Boc-Val-Pro-OH” should be handled with care. It is recommended to use personal protection equipment and avoid contact with skin, eyes, and clothes. In case of contact, rinse with plenty of water and seek medical advice. In case of inhalation or ingestion, seek medical attention .

properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWLCHFKCFCNH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453190
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Pro-OH

CAS RN

23361-28-6
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
RS Rapaka, RS Bhatnagar - International Journal of Peptide …, 1976 - Wiley Online Library
The synthesis of two collagen models (Pro‐Pro‐Ala) n and (Pro‐Pro‐Val) n is reported. Preliminary examination suggests that (Pro‐Pro‐Ala) n may exhibit some properties of collagen‐…
Number of citations: 0 onlinelibrary.wiley.com
RS Rapaka, DW Urry - International Journal of Peptide and …, 1978 - Wiley Online Library
Syntheses of two sequential polytctrapeptide models, H‐(Val‐Ala‐Pro‐Gly) n ‐Val‐OMe and H‐(Val‐Pro‐Gly‐Gly) n ‐Val‐OMe via the p‐nitrophenyl ester method are described. The p‐…
Number of citations: 0 onlinelibrary.wiley.com
V Guantieri, AM Tamburro, D Cabrol… - … Journal of Peptide …, 1987 - Wiley Online Library
… Og (35.0mmol) of BOCVal-Pro-OH in tetrahydrofuran (50 mL), 4.02 g (35.0mmol) of HSI and 7.9g (38.5mmol) of DCCI were added at 0'. The solution was kept stirring at 0-5' for 20h, then…
Number of citations: 0 onlinelibrary.wiley.com
NSL Gowda, MN Kumara, DC Gowda… - … journal of chemical …, 2006 - Wiley Online Library
… 0.015 mol) was saponified in methanol (50 mL) using 1 N NaOH for 2 h at room temperature and worked up the same as Boc-Val-Gly-OH to obtain 4.4 g (yield 93.5%) of Boc-Val-Pro-OH…
Number of citations: 0 onlinelibrary.wiley.com
M Skoreński, J Oleksyszyn, M Sieńczyk - Tetrahedron Letters, 2013 - Elsevier
… first removed using a 33% solution of HBr in acetic acid and the resulting hydrobromide salt of the α-aminophosphonate bis(2,2,2-trifluoroethyl) ester was coupled to Boc-Val-Pro-OH …
Number of citations: 0 www.sciencedirect.com
DW Urry, J Jaggard, KU Prasad, T Parker… - Biotechnology and …, 1991 - Springer
Initial characterization of the sequential polypentapeptide, poly (VPAVG) an analog of the polypentapeptide of elastin poly (VPGVG), is reported. It undergoes a concentration …
Number of citations: 0 link.springer.com
DW Urry, T Ohnishi - Biopolymers: Original Research on …, 1974 - Wiley Online Library
… N,N-DCC (12 g) was added to 200 ml of chloroform containing BocVal-Pro-OH (15.5 g), H-Gly-Gly-OMe.HC1 (10 g), and 7 ml of triethyl aminc. The procedure for the rest of the reaction …
Number of citations: 0 onlinelibrary.wiley.com
MN Kumara, D Gowda, C Gowda… - Reaction Kinetics and …, 2001 - Springer
… mol) was saponified in methanol (50 mL) using 1N NaOH for 2 h at room temperature and worked up the same as BocGly-Pro-OBzl to obtain 4.4 g (yield 93.5%) of Boc-Val-Pro-OH. Rf …
Number of citations: 0 link.springer.com
RS Rapaka, RS Bhatnagar… - … : Original Research on …, 1976 - Wiley Online Library
Racemization in the synthesis of tripeptide intermediates and their polymers was investigated, using L‐amino acid oxidase. Stepwise investigation of peptide intermediates showed no …
Number of citations: 0 onlinelibrary.wiley.com
G PERSEO, M GIGIL… - International Journal of …, 1985 - Wiley Online Library
… To a solution of 2.64g (8.40mmol) Boc-Val-Pro-OH (VIII), 0.94 ml (8.40 mmol) NMM, 3.95 g (8.40 mmol) HC1. HPro-Leu-GlyNH-NH-Z (VI) and 1.25g (9.24mmol) of 1…
Number of citations: 0 onlinelibrary.wiley.com

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